1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone
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Overview
Description
1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the pyrimido[5,4-d]pyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. Its unique structure makes it a valuable subject of study in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone can be achieved through several methods. One common approach involves the reaction of pyrimidine with ethyl acetoacetate in the presence of sodium methoxide (NaOMe). Another method includes the reaction under acidic conditions with carbon dioxide atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves the controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted derivatives. This process requires precise reaction conditions, including low temperatures and careful addition of nucleophiles .
Chemical Reactions Analysis
Types of Reactions
1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, leading to tetrasubstituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various tetrasubstituted pyrimido[5,4-d]pyrimidines, which have been structurally characterized and analyzed .
Scientific Research Applications
1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone involves its interaction with molecular targets such as CDKs. The pathways involved include the regulation of cyclin-CDK complexes, which are essential for cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms within the rings.
Uniqueness
1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone is unique due to its specific substitution pattern and its potential as a CDK inhibitor. Unlike other similar compounds, it has shown promise in preliminary studies for its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C6H6N4O4 |
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Molecular Weight |
198.14 g/mol |
IUPAC Name |
1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C6H6N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14) |
InChI Key |
QTDIBWBXHFNEOT-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(=O)NC(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
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